1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions with piperazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the triazoloquinazoline core or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class may share similar core structures but differ in their substituents.
Phenylsulfonyl Derivatives: Compounds with phenylsulfonyl groups may exhibit similar chemical reactivity.
Piperazine Derivatives: Molecules containing piperazine rings may have comparable biological activities.
Uniqueness
The uniqueness of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2S/c25-17-9-10-20-19(16-17)22(31-14-12-30(13-15-31)21-8-4-5-11-26-21)27-23-24(28-29-32(20)23)35(33,34)18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOLEQLIFMKUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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